molecular formula C25H27NO6S B12183794 5,7-dimethoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

5,7-dimethoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

Cat. No.: B12183794
M. Wt: 469.6 g/mol
InChI Key: PLVRZGAKPPTLOP-UHFFFAOYSA-N
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Description

The compound 5,7-dimethoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one is a complex organic molecule with potential applications in various scientific fields. It is characterized by its chromen-2-one core structure, which is substituted with methoxy groups and a thiomorpholine moiety. This compound’s unique structure suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. The key steps may include:

    Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Thiomorpholine Moiety: This step involves the reaction of the chromen-2-one intermediate with a thiomorpholine derivative, often under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

5,7-dimethoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: Potential therapeutic applications could include its use as a lead compound for drug development, particularly if it shows activity against specific biological targets.

    Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings, with specific chemical or physical characteristics.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function or metabolism.

Comparison with Similar Compounds

Similar Compounds

    5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone: A related compound with similar structural features but different functional groups.

    8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Another compound with a chromen-2-one core and methoxy groups.

Uniqueness

5,7-dimethoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one: is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

5,7-dimethoxy-3-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-4-methylchromen-2-one

InChI

InChI=1S/C25H27NO6S/c1-15-19(25(28)32-22-12-18(30-3)11-21(31-4)24(15)22)13-23(27)26-9-10-33-14-20(26)16-5-7-17(29-2)8-6-16/h5-8,11-12,20H,9-10,13-14H2,1-4H3

InChI Key

PLVRZGAKPPTLOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N3CCSCC3C4=CC=C(C=C4)OC

Origin of Product

United States

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